molecular formula C28H37N3O4 B12008837 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 765909-76-0

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12008837
CAS No.: 765909-76-0
M. Wt: 479.6 g/mol
InChI Key: HFCRLWWJBZTGBQ-MWAVMZGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using catalysts to increase reaction efficiency, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols .

Scientific Research Applications

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its dodecanoyl group provides hydrophobic characteristics, while the carbohydrazonoyl and benzoate groups contribute to its reactivity and binding affinity .

Properties

CAS No.

765909-76-0

Molecular Formula

C28H37N3O4

Molecular Weight

479.6 g/mol

IUPAC Name

[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C28H37N3O4/c1-2-3-4-5-6-7-8-9-13-16-26(32)29-22-27(33)31-30-21-23-17-19-25(20-18-23)35-28(34)24-14-11-10-12-15-24/h10-12,14-15,17-21H,2-9,13,16,22H2,1H3,(H,29,32)(H,31,33)/b30-21+

InChI Key

HFCRLWWJBZTGBQ-MWAVMZGNSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.